Ziconotide - 150770-63-1

Ziconotide

Catalog Number: EVT-1200588
CAS Number: 150770-63-1
Molecular Formula: C102H172N36O32S7
Molecular Weight: 2639.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ziconotide is a synthetic, nonopiod, twenty-five amino acid polybasic peptide analogue of an omega-conotoxin derived from the marine snail Conus magus with analgesic activity. Ziconotide appears to block neuronal N-type voltage-sensitive calcium channels (NCCB), inhibiting transmission from pain-sensing primary nociceptors. This agent may exhibit significant analgesic activity in refractory pain.
Classification
  • Type: Synthetic peptide
  • Source: Venom of Conus magus (marine snail)
  • Therapeutic Use: Analgesic for chronic pain management
Synthesis Analysis

Ziconotide is synthesized through solid-phase peptide synthesis, which allows for the precise assembly of amino acids in a controlled manner. The synthesis involves several key steps:

  1. Starting Materials: The synthesis begins with Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acids.
  2. Coupling Reactions: Each amino acid is sequentially added to a resin-bound peptide chain using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
  3. Cyclization: The linear precursor undergoes cyclization, typically involving oxidation to form disulfide bridges, which are critical for the structural integrity of ziconotide.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC), ensuring that the desired cyclic peptide is obtained with high purity and yield .
Molecular Structure Analysis

Ziconotide consists of 25 amino acids and features three intra-strand disulfide bridges that stabilize its structure. The molecular formula is C_101H_168N_34O_30S_3, and its molecular weight is approximately 2630 Da. The specific arrangement of disulfide bonds contributes significantly to its bioactivity and stability .

Structural Characteristics

  • Disulfide Bridges: Three critical disulfide bonds contribute to its cyclic structure, enhancing resistance to enzymatic degradation.
  • Conformation: The correct folding into a three-dimensional structure is essential for its interaction with N-type calcium channels.
Chemical Reactions Analysis

The primary chemical reaction involving ziconotide is its interaction with N-type calcium channels located in the spinal cord. By binding to these channels, ziconotide inhibits their activity, leading to a reduction in neurotransmitter release that mediates pain signaling .

Key Reaction Mechanism

  • Binding: Ziconotide binds selectively to the N-type calcium channels (Ca_V2.2), blocking calcium influx.
  • Inhibition of Neurotransmitter Release: This blockade prevents the release of pain-related neurotransmitters such as substance P and glutamate, effectively diminishing pain perception.
Mechanism of Action

Ziconotide's mechanism of action relies on its ability to selectively inhibit N-type calcium channels. This inhibition occurs through the following steps:

  1. Channel Binding: Ziconotide binds to specific sites on the N-type calcium channel.
  2. Calcium Influx Blockade: This binding prevents calcium ions from entering the neuron when stimulated.
  3. Reduction in Pain Transmission: With decreased intracellular calcium levels, there is a subsequent reduction in neurotransmitter release, leading to analgesic effects.

Pharmacokinetic studies show that ziconotide has a rapid onset of action when administered intrathecally, with significant concentration ratios observed between cerebrospinal fluid and plasma, indicating effective delivery at the site of action .

Physical and Chemical Properties Analysis

Ziconotide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: The presence of disulfide bridges enhances stability against proteolytic degradation.
  • pH Sensitivity: Stability may vary with pH; optimal activity typically occurs within physiological ranges.

Key Properties

PropertyValue
Molecular Weight2630 Da
SolubilityHigh in aqueous solutions
pH Stability RangePhysiological pH (7.4)
Applications

Ziconotide has been approved for clinical use as an analgesic specifically for patients with severe chronic pain who have not responded adequately to other treatments. Its unique mechanism allows it to be effective in conditions such as:

  • Cancer-related pain
  • Neuropathic pain
  • Pain from spinal cord injuries

Additionally, ongoing research explores potential applications in other areas such as migraine treatment and as an adjunct therapy in various pain management protocols .

Pharmacological Profile of Ziconotide

Molecular Origins and Structural Characterization

Synthetic Derivation from ω-Conotoxin MVIIA

Ziconotide is a synthetic analog of ω-conotoxin MVIIA, a neurotoxic peptide originally isolated from the venom of the marine cone snail Conus magus [2] [5] [8]. The discovery pathway began in the 1980s when researchers characterized the venom’s bioactivity, leading to the identification of conopeptides with highly selective ion channel-blocking properties. Unlike natural ω-conotoxin MVIIA, which is post-translationally modified, ziconotide is produced through solid-phase peptide synthesis (SPPS), enabling precise chemical replication of the native peptide’s structure [7]. This synthetic approach ensures batch-to-batch consistency and eliminates ecological impacts associated with harvesting natural venoms.

Peptide Architecture

The molecular architecture of ziconotide comprises 25 amino acids arranged in the sequence H-Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-OH (CKGKGAKCSRLMYDCCTGSCRSGKC), stabilized by three disulfide bonds forming a cystine knot motif [3] [5] [7]. The disulfide pairings (Cys1–Cys16, Cys8–Cys20, and Cys15–Cys25) create a rigid tertiary structure critical for biological activity. Synthetic protocols employ orthogonal protecting groups (Trt, Acm, tBu) during SPPS to ensure correct disulfide bond formation:

  • Initial oxidation forms the Cys1–Cys16 bond.
  • Subsequent deprotection and oxidation yield Cys8–Cys20.
  • Final cyclization generates Cys15–Cys25 [7].This sequential strategy achieves >95% accuracy in folding, confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [7].

Biophysical Properties and Blood-Brain Barrier Impermeability

Ziconotide’s pharmacological behavior is dominated by its biophysical properties:

  • High Hydrophilicity: With a grand average of hydropathicity (GRAVY) score of −0.75, it exhibits minimal lipid solubility [2] [5].
  • Molecular Weight: At 2,639 Da, it exceeds the typical threshold (<500 Da) for passive blood-brain barrier (BBB) diffusion [2] [3] [5].
  • Charge and Polarity: The peptide contains multiple basic residues (lysine, arginine), resulting in a pI of ~9.5, further reducing membrane permeability [5].

These properties necessitate intrathecal administration to bypass the BBB, as systemic delivery results in rapid plasma peptidase degradation and negligible CNS bioavailability [2] [3]. Attempts to enhance CNS penetration include encapsulation in viral nanocontainers fused with HIV-Tat cell-penetrating peptides, though clinical translation remains experimental [3].

Table 1: Structural and Biophysical Properties of Ziconotide

PropertyValue/CharacteristicsFunctional Implication
Amino Acid SequenceCKGKGAKCSRLMYDCCTGSCRSGKCDetermines target specificity
Disulfide BondsCys1–Cys16, Cys8–Cys20, Cys15–Cys25Stabilizes bioactive conformation
Molecular Weight2,639 DaLimits passive BBB penetration
Hydrophilicity (GRAVY)−0.75Prevents transmembrane diffusion
Isoelectric Point (pI)~9.5Reduces interaction with lipid membranes

Mechanism of Action: Calcium Channel Modulation

Selective N-Type Calcium Channel Blockade

Ziconotide exerts potent analgesia through selective, reversible blockade of N-type voltage-gated calcium channels (Cav2.2) in the dorsal horn of the spinal cord [1] [2] [6]. Cryo-electron microscopy studies reveal that ziconotide binds to the extracellular pore region of Cav2.2, coordinated by:

  • Pore Helices (P1/P2): Specifically, residues Thr643, Asp664, and Glu1659 form hydrogen bonds with ziconotide’s Arg10, Tyr13, and Ser19 [6].
  • Extracellular Loops (ECLs): ECLs II–IV contribute acidic residues (Asp1345, Asp1628, Asp1629) that interact electrostatically with ziconotide’s cationic residues (Lys4, Arg21) [6].

This binding sterically occludes calcium ion influx with an IC₅₀ of 0.7–1.8 nM, preventing conformational changes required for channel opening [1] [6]. Crucially, ziconotide exhibits >1,000-fold selectivity for Cav2.2 over L-type (Cav1.2) or T-type (Cav3.1) channels due to non-conserved ECL residues (e.g., Asp1345 in Cav2.2 vs. Asn/Glu in other subtypes) [6].

Neurotransmitter Release Inhibition

Cav2.2 blockade suppresses presynaptic calcium influx in primary afferent nociceptors, inhibiting the exocytosis of pronociceptive neurotransmitters:

  • Glutamate: Reduced AMPA/NDMA receptor activation diminishes postsynaptic depolarization.
  • Substance P and CGRP: Impaired neuropeptide release attenuates neurogenic inflammation and central sensitization [1] [2] [4].

Electrophysiological studies confirm ziconotide reduces synaptic transmission in spinal laminae I–II by >80% at therapeutic concentrations, without affecting motor neuron function [2] [4].

Table 2: Pharmacodynamic Profile of Ziconotide

ParameterValueExperimental ModelSource
Cav2.2 IC₅₀0.7–1.8 nMHEK293 cells expressing Cav2.2 [1] [6]
Selectivity Ratio>1,000 (vs. Cav1.2)Radioligand binding assays [2]
Synaptic Inhibition>80%Rat spinal cord slices [4]
Onset of Action15–30 minIn vivo electrophysiology [2]

Therapeutic Applications and Clinical Efficacy

Neuropathic Pain Management

Ziconotide is FDA-approved for severe chronic pain refractory to systemic analgesics or intrathecal morphine [1] [4] [9]. In randomized, double-blind trials:

  • Diabetic Neuropathy: Patients exhibited a 53.7% mean reduction in visual analog scale (VAS) scores after 3 weeks of continuous infusion (p<0.001 vs. placebo) [4].
  • HIV-Associated Neuropathy: A 44% improvement in pain intensity difference (PID) scores was observed, with 27% of patients achieving complete remission [1] [4].

The therapeutic effect correlates with CSF concentrations >15 ng/mL, achievable only via intrathecal delivery due to BBB impermeability [2] [4]. Unlike opioids, ziconotide shows no tolerance development; efficacy persists for >12 months without dose escalation [1] [4].

Nociceptive and Mixed Pain States

Ziconotide demonstrates efficacy in nociceptive pain models through supraspinal mechanisms:

  • Cancer Pain: In phase III trials, 67% of opioid-refractory patients reported ≥30% pain reduction [4] [9].
  • Post-Surgical Pain: Single intrathecal boluses reduced postoperative morphine requirements by 40% (p=0.008) [1].

Table 3: Clinical Efficacy in Chronic Pain Conditions

ConditionStudy DesignEfficacy OutcomeReference
Diabetic NeuropathyRCT, n=22053.7% VAS reduction (p<0.001) [4]
HIV NeuropathyRCT, n=12544% PID improvement; 27% remission rate [1] [4]
Refractory Cancer PainOpen-label trial, n=9267% achieved ≥30% pain reduction [4] [9]

Innovations in Delivery Systems

Nanocontainer Technologies

To overcome BBB limitations, engineered nanocontainers enable systemic ziconotide delivery:

  • P22 Viral Capsids: Bacteriophage P22 capsids encapsulate ~543 ziconotide molecules per particle. Surface conjugation with HIV-Tat peptides enhances CNS uptake via adsorptive-mediated transcytosis, achieving CSF concentrations 8-fold higher than free ziconotide in rat models [3].
  • Exosome-Fused Liposomes: Borneol-modified liposomes fused with mesenchymal stem cell exosomes (MSC-Exo/Lip-BOR) exhibit 91.2% encapsulation efficiency. Microneedle-mediated transdermal delivery yields CSF concentrations equivalent to 40% of intrathecal dosing [9].

Non-Invasive Formulations

  • Microneedle Arrays: Dissolvable gelatin methacrylate (GelMA) microneedles loaded with ziconotide nanoparticles achieve sustained release over 72 hours, bypassing first-pass metabolism and reducing dosing frequency [9].
  • Intranasal Delivery: Chitosan nanoparticles enhance nasal mucosa permeability, with preclinical studies showing 12.3% CSF bioavailability [9].

These innovations aim to mitigate risks associated with intrathecal pumps (e.g., meningitis, pump failure) while maintaining therapeutic efficacy [3] [9].

Properties

CAS Number

150770-63-1

Product Name

Ziconotide

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid

Molecular Formula

C102H172N36O32S7

Molecular Weight

2639.2 g/mol

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N

SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ethe

Synonyms

CYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.